![molecular formula C5H7I B6596723 1-iodopent-2-yne CAS No. 34498-11-8](/img/structure/B6596723.png)
1-iodopent-2-yne
Overview
Description
1-Iodopent-2-yne is an organic compound composed of a five-carbon chain with an iodine atom attached to the second carbon atom. It is a colorless, volatile liquid with a sweet odor, and is used in a variety of applications. It is a versatile reagent that can be used in the synthesis of a variety of molecules, and has been used in the production of a wide range of products, including pharmaceuticals, fragrances, and food additives. In addition, this compound has been studied for its potential applications in scientific research, including the study of biochemical and physiological effects.
Scientific Research Applications
Iodobenzannulation of Yne-Allenones : A study by Li et al. (2018) demonstrated an I2-mediated iodobenzannulation of yne-allenones, leading to the formation of 4-iodonaphthalen-1-ols. These compounds can further react to form 1,2-carbonyls or 3-(quinoxalin-2-yl)naphthalen-1-ols, showcasing the versatility of iodine-mediated reactions in complex organic synthesis (Li et al., 2018).
Theoretical Study of Thermal Rearrangements : Bozkaya and Özkan (2012) conducted a theoretical investigation of thermal rearrangements of 1-hexen-5-yne and related compounds. Their work, using density functional theory and other high-level methods, provides valuable insights into the pyrolysis of these compounds, revealing details about reaction pathways and product distributions (Bozkaya & Özkan, 2012).
Synthesis of Oligoenynes : Takayama et al. (2003) described an efficient method for synthesizing 1-iodo-4-trimethylsilylbut-1-en-3-yne derivatives, which can be used as building blocks in the synthesis of trans- and cis-oligoenynes. This showcases the application in preparing structurally defined oligoenynes with specific configurations (Takayama et al., 2003).
Iodination of Terminal Alkynes : Research by Chen et al. (2009) developed an environmentally-friendly and simple process for the synthesis of 1-iodoalk-1-ynes using CuI/TBAB catalysis in water under air. This method demonstrates the utility of 1-iodopent-2-yne in green chemistry applications (Chen et al., 2009).
Halogen Bond Formation : A study by Smith et al. (2013) on halogen bonds involving 1-iodoperfluorohexane revealed the interaction energetics and stability of these bonds, highlighting the relevance of iodine-containing compounds in supramolecular chemistry (Smith et al., 2013).
properties
IUPAC Name |
1-iodopent-2-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXFMRXHWVNDBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455382 | |
Record name | 2-Pentyne, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34498-11-8 | |
Record name | 2-Pentyne, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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